molecular formula C16H22N4O9S B1668395 cephamycin C CAS No. 38429-35-5

cephamycin C

Cat. No.: B1668395
CAS No.: 38429-35-5
M. Wt: 446.4 g/mol
InChI Key: LXWBXEWUSAABOA-UHFFFAOYSA-N
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Description

“cephamycin C” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure, which includes sulfur and nitrogen atoms, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “cephamycin C” typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as carboxylic acids, amines, and methoxy groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

“cephamycin C” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biology, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound may be investigated for its therapeutic potential, such as its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

In industry, the compound may be used in the development of new materials, catalysts, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “cephamycin C” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other bicyclic structures with sulfur and nitrogen atoms, such as:

    Penicillins: A class of antibiotics with a similar bicyclic core.

    Cephalosporins: Another class of antibiotics with a related structure.

Uniqueness

The uniqueness of “cephamycin C” lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

38429-35-5

Molecular Formula

C16H22N4O9S

Molecular Weight

446.4 g/mol

IUPAC Name

7-[(5-amino-5-carboxypentanoyl)amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H22N4O9S/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25)

InChI Key

LXWBXEWUSAABOA-UHFFFAOYSA-N

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cephamycin C;  A 16886B;  A16886B, A-16886B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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